1,3-Selenazolidine-2-carboxylic acid
Description
Properties
CAS No. |
71569-93-2 |
|---|---|
Molecular Formula |
C4H7NO2Se |
Molecular Weight |
180.07 g/mol |
IUPAC Name |
1,3-selenazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO2Se/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) |
InChI Key |
ODDSNSRCLNQJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]C(N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Selenazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of selenourea with α-halo acids under basic conditions. The reaction proceeds through the formation of an intermediate selenazolidine ring, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Selenazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazolidine derivatives.
Scientific Research Applications
Scientific Research Applications of Selenazolidines
Selenazolidines, particularly selenazolidine-4-(R)-carboxylic acids (SCAs), are organoselenium compounds with applications in cancer chemoprevention due to their ability to act as prodrugs of L-selenocysteine . Research has explored their chemopreventive and antimutagenic activities, along with their synthesis and chemical properties .
Chemoprevention
- Pre- and Post-Initiation Chemoprevention: Several 2-aryl/alkyl selenazolidines exhibit chemopreventive activity against NNK-induced lung tumors in female AJ mice, a model for tobacco-related lung tumorigenesis . Dietary supplementation with selenazolidines, such as 2-butylSCA, 2-cyclohexylSCA, 2-phenylSCA, and 2-oxoSCA, significantly reduces mean lung tumor numbers when administered one month before carcinogen exposure and during the subsequent four months of tumor development .
- When selenazolidine supplementation begins three days after carcinogen administration (post-initiation), 2-butylSCA, 2-cyclohexylSCA, and 2-oxoSCA are chemopreventive. Selenocystine has also demonstrated chemopreventive activity in both pre- and post-initiation regimens .
- Comparative Studies: In a comparative study, selenazolidines with alkyl (butyl and cyclohexyl) and aryl (phenyl and 2'-hydroxyphenyl) substituents at the 2-position were evaluated for chemopreventive activity . The study used a single dietary level (15 ppm selenium) and compared chemopreventive efficacies to selenocystine and 2-oxoSCA. Four out of five selenazolidines investigated showed chemopreventive activity, characterized by a reduction in tumor number .
- Tumor Reduction: 2-ButylSCA and 2-cyclohexylSCA reduced mean lung tumor numbers to a similar extent (57% and 51%, respectively) as 2-oxoSCA (57%), while 2-phenylSCA caused an even greater reduction (74%) . The reduction in tumor number by 2-phenylSCA was similar to that elicited by selenocystine (71%) . The major effect of the selenium-containing compounds was a reduction in the number of tumors per animal rather than a decrease in the number of animals bearing tumors .
Antimutagenicity
- Selenazolidine-4-(R)-carboxylic acids (SCAs) possess antimutagenic properties .
- 2-Substituted selenazolidines have been investigated for their antimutagenic effects .
Biochemical Effects
- Selenium Levels and GPx Activity: Selenazolidines increase selenium levels in blood and tissues. Increased activity of selenium-dependent glutathione peroxidase (GPx) in blood and liver illustrates that the selenazolidines provide a source of biologically-available selenium .
Table of Chemopreventive Activity
| Supplementation period | days -28 to +3 | days +3 to +112 (post-initiation) |
|---|---|---|
| Dietary supplementation | Tumor number (mean ±sem) | |
| Experiment 1 | ||
| None | 10.9 ± 0.9 | |
| Selenocystine | 11.9 ± 1.6 | 4.0 ± 0.8 a (86%) |
| 2-oxoselenazolidine-4-(R)-carboxylic acid | 9.9 ± 1.1 | 6.5 ± 1.2 a (93%) |
| 2-butylselenazolidine-4-R)-carboxylic acid | 7.7 ± 1.1 a (93%) | 4.5 ± 0.9 a (93%) |
| 2-phenylselenazolidine-4-(R)-carboxylic acid | 4.2 ± 0.8 a (93%) | 13.0 ± 2.2 |
| Experiment 2 | ||
| None | 15.3 ± 1.5 | |
| 2-cyclohexylselenazolidine-4-(R)-carboxylic acid | 17.4 ± 2.6 (93%) | 8.6 ± 1.7 a |
| 2-(2′-hydroxyphenyl)selenazolidine-4-(R)-carboxylic acid | 14.6 ± 2.0 | 10.2 ± 1.5 |
a = significantly different from no selenium supplementation.
Selenium compounds were included in the diet at 15 ppm for the days -28 to +3 and days +3 to +112 relative to NNK administration (10 μmol/animal, ip) on day 0. Lungs were removed at day +112 and after fixation, lung tumors counted. Tumor incidence is indicated in parentheses if less than 100% .
Synthesis and Chemical Properties
- Isoselenocyanates are useful starting materials for synthesizing selenium-containing heterocyclic compounds, including 1,3-selenazolidine derivatives . They are easy to prepare, safe to handle and store, and typically react under mild conditions .
- The explosive growth of interest in organoselenium chemistry is attributed to the specific properties of organic selenium compounds, which fit the requirements of modern organic synthesis . Most are well adapted to chemo-, regio-, and stereoselective reactions .
Future Directions
Mechanism of Action
The mechanism of action of 1,3-selenazolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox homeostasis and cellular signaling pathways.
Gene Expression: It may influence the expression of genes related to oxidative stress and inflammation.
Comparison with Similar Compounds
Thiazolidine-4-carboxylic Acid
- Structure : A five-membered ring with sulfur and nitrogen atoms; carboxylic acid at the 4-position.
- Synthesis : Derived from cysteine and formaldehyde.
- Properties: Higher polarity due to sulfur’s electronegativity, leading to distinct chromatographic retention times compared to selenazolidine . Known for antioxidant properties and applications in pharmaceuticals (e.g., antidiabetic agents).
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
- Structure : Five-membered ring with two nitrogen atoms and a ketone group; carboxylic acid at the 4-position.
- Properties: The oxo group introduces additional hydrogen-bonding capacity, influencing solubility and interaction with biological targets. Limited data on direct comparison with selenazolidine, but the presence of two nitrogens (vs. selenium and nitrogen) may alter ring strain and electronic properties .
Azetidine-3-carboxylic Acid
- Structure : Four-membered ring with a single nitrogen atom; carboxylic acid at the 3-position.
- Properties :
Key Comparative Data
Chromatographic and Reactivity Differences
- Chromatography : this compound exhibits lower retention times in ion-exchange chromatography compared to thiazolidine-4-carboxylic acid, attributed to selenium’s reduced electronegativity and larger atomic size .
- Reactivity : Selenium’s nucleophilic character makes selenazolidine more prone to oxidation than thiazolidine, limiting its applications in environments requiring long-term stability .
Q & A
Q. What synthetic methodologies are optimal for preparing 1,3-Selenazolidine-2-carboxylic acid with high purity?
The synthesis of this compound requires careful selection of selenium precursors and cyclization conditions. A common approach involves reacting selenourea derivatives with α-halocarboxylic acids under basic conditions, followed by purification via recrystallization or column chromatography. For example, analogous heterocyclic syntheses (e.g., azetidine-3-carboxylic acid derivatives) emphasize the importance of stoichiometric control to avoid side reactions like over-alkylation or selenium disproportionation . Characterization via HPLC (C18 column, aqueous-organic mobile phase) and NMR (¹H/¹³C, ¹⁷Se if accessible) is critical to confirm purity and structural integrity.
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallographic refinement . For this compound, single-crystal X-ray diffraction can elucidate bond lengths (e.g., C-Se vs. C-S bonds) and confirm the selenazolidine ring conformation. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Anisotropic refinement of selenium and carboxyl oxygen atoms.
- Validation of hydrogen bonding networks involving the carboxylic acid group.
Discrepancies in torsion angles or electron density maps may indicate impurities or disorder, requiring iterative refinement cycles .
Q. What spectroscopic techniques are most effective for characterizing the carboxylic acid moiety and selenazole ring?
- FT-IR : A strong absorption band near 1700–1725 cm⁻¹ confirms the carboxylic acid C=O stretch. The Se-C vibration (600–750 cm⁻¹) distinguishes the selenazole ring from sulfur analogs .
- NMR : ¹H NMR reveals deshielded protons adjacent to selenium (δ 3.5–4.5 ppm). ¹³C NMR detects the carboxylic carbon at δ 170–175 ppm. ¹⁷Se NMR (if available) provides direct evidence of selenium coordination .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns unique to selenium-containing heterocycles.
Advanced Research Questions
Q. How does selenium substitution influence the acidity of the carboxylic acid group compared to sulfur or oxygen analogs?
The electron-withdrawing effect of selenium increases the acidity of the carboxylic acid group. For example:
Q. What strategies mitigate contradictions in reactivity data during selenazole ring functionalization?
Discrepancies in reactivity (e.g., unexpected ring-opening or selenium oxidation) often arise from solvent polarity or trace metal contaminants. Methodological recommendations:
Q. How can computational modeling predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Molecular docking (AutoDock Vina) into target enzymes (e.g., glutathione peroxidase mimics) may predict binding affinities. Validation requires correlation with experimental assays (e.g., enzyme inhibition kinetics) .
Q. What experimental designs address challenges in studying selenium’s redox behavior in this compound?
- Cyclic Voltammetry : Determine redox potentials in non-aqueous media (e.g., acetonitrile) using a three-electrode system.
- EPR Spectroscopy : Detect selenium-centered radicals generated under oxidative conditions.
- Stoichiometric Oxidants : Compare reactions with H₂O₂ vs. mCPBA to elucidate selenium’s oxidation states .
Methodological Notes
- Safety : Handle selenium compounds in fume hoods with PPE (gloves, goggles). Waste disposal must comply with local regulations for toxic metals .
- Data Reproducibility : Document crystal growth conditions (solvent, temperature) and computational parameters (basis sets, convergence criteria) meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
